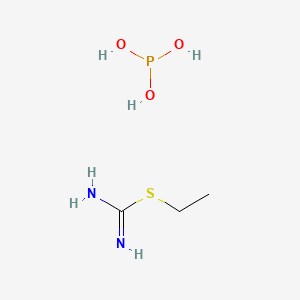![molecular formula C17H15N3O B12615263 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol CAS No. 915373-11-4](/img/structure/B12615263.png)
3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol is a complex organic compound that features a bipyridine moiety linked to a phenol group through an aminomethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through metal-catalyzed coupling reactions such as Suzuki, Stille, or Negishi coupling.
Aminomethylation: The bipyridine derivative is then subjected to aminomethylation using formaldehyde and an amine source under acidic or basic conditions.
Phenol Coupling: The final step involves coupling the aminomethylated bipyridine with a phenol derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine-phenol derivatives.
Aplicaciones Científicas De Investigación
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine moiety is particularly effective in binding to metal centers, facilitating electron transfer and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties but different structural features.
4,4’-Bipyridine: Another bipyridine derivative with distinct coordination behavior and applications.
Uniqueness
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol is unique due to its aminomethyl bridge and phenol group, which provide additional sites for chemical modification and enhance its versatility in forming complexes and participating in various reactions .
Propiedades
Número CAS |
915373-11-4 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
3-[[(3-pyridin-2-ylpyridin-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H15N3O/c21-14-5-3-4-13(10-14)11-20-17-7-9-18-12-15(17)16-6-1-2-8-19-16/h1-10,12,21H,11H2,(H,18,20) |
Clave InChI |
XHPMRELUBAKFAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=CN=C2)NCC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




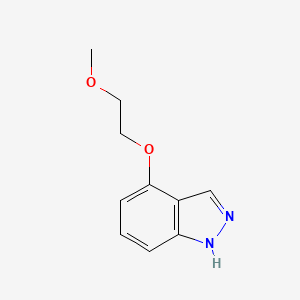
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
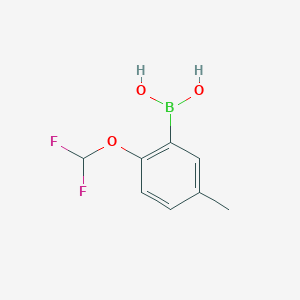
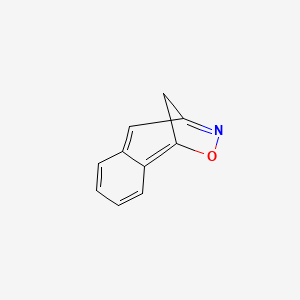
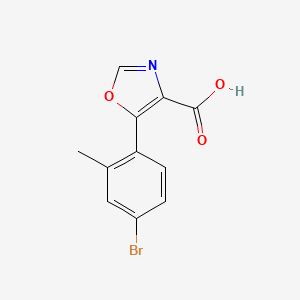
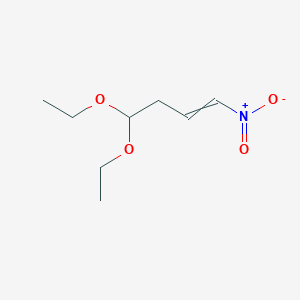
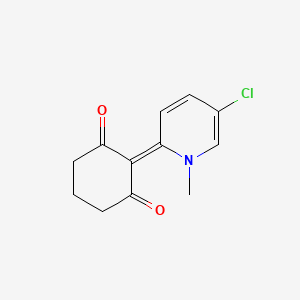
![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
